Ethyl 2-cyanobenzimidate hydrochloride
Description
Ethyl 2-cyanobenzimidate hydrochloride (C₉H₁₀ClN₃O, molecular weight: 227.65 g/mol) is an imidate ester hydrochloride salt featuring a cyano (–CN) substituent at the 2-position of the benzimidate moiety. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its ability to act as an electrophilic agent in nucleophilic substitution or cyclization reactions. The hydrochloride salt enhances its stability and solubility in polar solvents like water or methanol .
The structural backbone consists of a benzene ring fused with an imidate ester group, where the ethyl ester (–OCH₂CH₃) and cyano substituent contribute to its electronic and steric properties. The electron-withdrawing cyano group increases electrophilicity at the imidate carbon, making it reactive toward amines or thiols in condensation reactions .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
ethyl 2-cyanobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-2-13-10(12)9-6-4-3-5-8(9)7-11;/h3-6,12H,2H2,1H3;1H |
InChI Key |
VDFHYUDENNTZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1C#N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Cyano (–CN) vs. Chloro (–Cl): The cyano group in this compound exhibits stronger electron-withdrawing effects compared to the chloro substituent in Ethyl 2-chloroacetimidate hydrochloride. This increases electrophilicity at the imidate carbon, favoring nucleophilic attack in reactions with amines (e.g., forming amidines). In contrast, the chloro substituent acts as a better leaving group, enabling alkylation reactions .
Hydroxy (–OH) vs. Thioether (–S–) : Ethyl 2-hydroxypropanimidoate hydrochloride’s hydroxyl group improves aqueous solubility but reduces electrophilicity due to hydrogen bonding. The thioether group in Ethyl 2-(1H-benzimidazol-2-ylthio)acetate hydrochloride enhances stability against hydrolysis while enabling metal coordination, which is exploited in antimicrobial applications .
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